molecular formula C5H3F2IN2O2 B11785223 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one

4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one

Cat. No.: B11785223
M. Wt: 287.99 g/mol
InChI Key: GLDVHCUQZFRWGO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that contains fluorine, iodine, and hydroxyl functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both difluoromethyl and iodopyrimidinone moieties makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one typically involves the introduction of the difluoromethyl group and the iodination of the pyrimidinone ring. One common method is the electrophilic fluorination of a suitable precursor, followed by iodination under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the iodine atom with an amine may yield aminopyrimidinone derivatives.

Scientific Research Applications

4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)-6-hydroxy-5-chloropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine.

    4-(Difluoromethyl)-6-hydroxy-5-bromopyrimidin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.

    4-(Difluoromethyl)-6-hydroxy-5-fluoropyrimidin-2(1H)-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of 4-(Difluoromethyl)-6-hydroxy-5-iodopyrimidin-2(1H)-one lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions that are not possible with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H3F2IN2O2

Molecular Weight

287.99 g/mol

IUPAC Name

6-(difluoromethyl)-5-iodo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H3F2IN2O2/c6-3(7)2-1(8)4(11)10-5(12)9-2/h3H,(H2,9,10,11,12)

InChI Key

GLDVHCUQZFRWGO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)F)I

Origin of Product

United States

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